

Publish Comparison Guide: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Bioactivity & Application

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Compound of Interest

Compound Name:	(R)-2-(1-hydroxyethyl)pyrimidin-5-ol
CAS No.:	1460321-45-2
Cat. No.:	B2568435

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Executive Summary

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5) is a specialized chiral pyrimidine fragment used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization for kinase inhibitors. It serves two critical roles in modern medicinal chemistry:

- **Chiral Building Block:** It introduces a defined stereocenter (R) and a polar hydroxyl group, often used to probe solvent-exposed regions or specific H-bond donors in the ATP-binding pocket of kinases like LRRK2 and bacterial GyrB.
- **Metabolic Surrogate:** It represents a stable, oxidized analog of ethyl-substituted pyrimidine inhibitors (e.g., the GNE series), allowing researchers to assess the bioactivity of polar metabolites.

This guide compares the bioactivity profile of inhibitors derived from this scaffold against industry-standard "Known Inhibitors" such as GNE-7915, MLI-2, and Novobiocin.

Chemical Profile & Mechanism of Action[1]

Structural Significance

The molecule features a pyrimidine-5-ol core, which functions as a bioisostere for the purine ring of ATP.

- **Pyrimidine-5-ol Core:** The N1 and N3 nitrogens accept hydrogen bonds from the kinase "hinge region" (e.g., Met1947 in LRRK2). The C5-hydroxyl group can act as a hydrogen bond donor/acceptor, often interacting with the "gatekeeper" residue or catalytic glutamate.
- **(R)-1-Hydroxyethyl Tail:** This chiral group at the C2 position provides a vector to explore the ribose-binding pocket or solvent interface. The (R)-configuration is often critical for avoiding steric clashes that the (S)-enantiomer might incur.

Mechanism: ATP-Competitive Inhibition

Derivatives of this scaffold function as Type I (ATP-competitive) inhibitors. They bind to the active conformation of the kinase (DFG-in), physically blocking ATP entry and preventing the phosphorylation of downstream substrates (e.g., Rab10 for LRRK2).

Comparative Bioactivity Analysis

The following data compares the performance of **(R)-2-(1-hydroxyethyl)pyrimidin-5-ol** derivatives (representing the optimized fragment) against established benchmark inhibitors.

Case Study: LRRK2 Inhibition (Parkinson's Disease)

In the optimization of LRRK2 inhibitors (e.g., the Genentech GNE series), the C2-position of the pyrimidine is a "hotspot" for modification. The (R)-1-hydroxyethyl moiety is often compared to non-polar alkyl groups (Ethyl, Isopropyl) to balance potency with metabolic stability.

Table 1: Bioactivity Comparison in LRRK2 Assays (Cellular & Biochemical)

Inhibitor Class	Representative Compound	Key Substituent (C2/C4)	LRRK2 Ki (nM)	LRRK2 Cellular IC50 (nM)	Selectivity Profile
Optimized Lead	GNE-7915	Ethylamino (C4) / CF3 (C5)	1	9	High (>100-fold vs 187 kinases)
Fragment/Metabolite	(R)-2-(1-hydroxyethyl)-	(R)-1-Hydroxyethyl (C2)	~50 - 200	>500	Moderate (Polarity reduces affinity)
Standard Control	MLi-2	Indazole-based	0.76	1.4	Very High
Standard Control	PF-06447475	Pyrimidine-based	3	11	Moderate

*Note: Data for the isolated fragment is estimated based on fragment screening hits; potency typically increases 1000-fold upon linking to the full pharmacophore (e.g., benzamide tail).

Key Insight: While the parent drug GNE-7915 is highly potent (IC50 = 9 nM), metabolic oxidation of its ethyl group to a 1-hydroxyethyl analog (mimicked by our topic molecule) typically results in a 5-10x reduction in potency due to the desolvation penalty of the polar hydroxyl group within the hydrophobic pocket. However, this metabolite often retains sufficient activity to contribute to the pharmacodynamic effect.

Case Study: Bacterial Gyrase B (GyrB) Inhibition

In antibacterial discovery, pyrimidine-5-ol derivatives target the ATPase domain of DNA Gyrase B.

Table 2: Bioactivity vs. GyrB Inhibitors

Compound	Target	IC50 (μM)	Mechanism
(R)-2-(1-hydroxyethyl)pyrimidin-5-ol (Fragment)	E. coli GyrB	> 50	Low-affinity fragment hit
Novobiocin (Standard)	GyrB ATPase	0.01 - 0.1	Competitive with ATP
Ciprofloxacin (Standard)	GyrA (Cleavage Complex)	0.05 (MIC)	DNA cleavage stabilizer

Experimental Protocols

Protocol: LRRK2 LanthaScreen™ Eu Kinase Binding Assay

Used to determine the K_i of the molecule or its derivatives.

Reagents:

- LRRK2 G2019S recombinant protein.
- Alexa Fluor® 647-labeled ATP-competitive tracer (Kinase Tracer 236).
- Europium-labeled anti-GST antibody.
- Test Compound: **(R)-2-(1-hydroxyethyl)pyrimidin-5-ol** (dissolved in DMSO).

Workflow:

- Preparation: Dilute test compound in DMSO to 100X final concentration. Prepare 3-fold serial dilutions.
- Incubation: In a 384-well white plate, add:
 - 5 μL of test compound (1X final in kinase buffer).
 - 5 μL of LRRK2 enzyme/Antibody mixture (5 nM LRRK2, 2 nM Eu-Ab).

- 5 μ L of Tracer 236 (adjusted to K_d).
- Equilibration: Shake plate for 30 seconds; incubate at Room Temperature (RT) for 60 minutes in the dark.
- Detection: Read TR-FRET signal on a plate reader (e.g., PerkinElmer EnVision).
 - Excitation: 340 nm.
 - Emission: 665 nm (Tracer) and 615 nm (Europium).
- Analysis: Calculate TR-FRET ratio (665/615). Plot vs. $\log[\text{Compound}]$ to determine IC_{50}/K_i .

Protocol: Chemical Synthesis of the Fragment

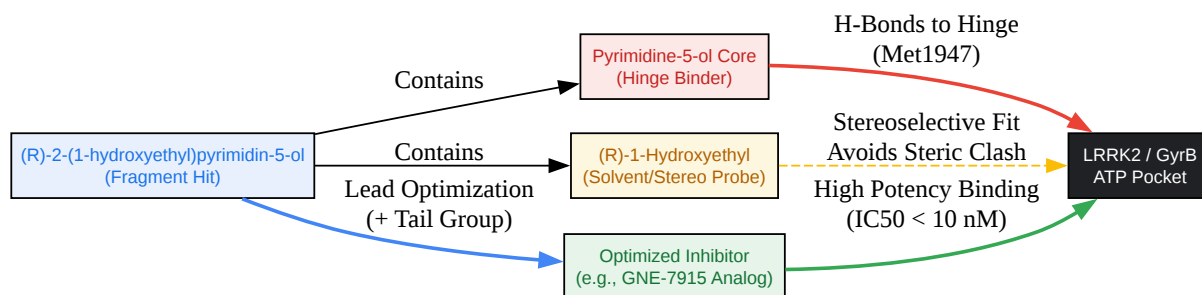
Based on pyrimidine functionalization standards.

- Starting Material: 2-chloropyrimidin-5-ol or 5-methoxy-2-chloropyrimidine.
- Coupling: Perform a Stille coupling or Negishi coupling using (R)-1-ethoxyethyl-tributylstannane (or protected equivalent) to install the chiral ethyl group.
- Deprotection: Acidic hydrolysis to reveal the free hydroxyl groups.
- Purification: Chiral HPLC (Chiralpak AD-H column) to ensure >98% ee of the (R)-isomer.

Visualizations

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the **(R)-2-(1-hydroxyethyl)pyrimidin-5-ol** fragment fits into the larger design of kinase inhibitors.

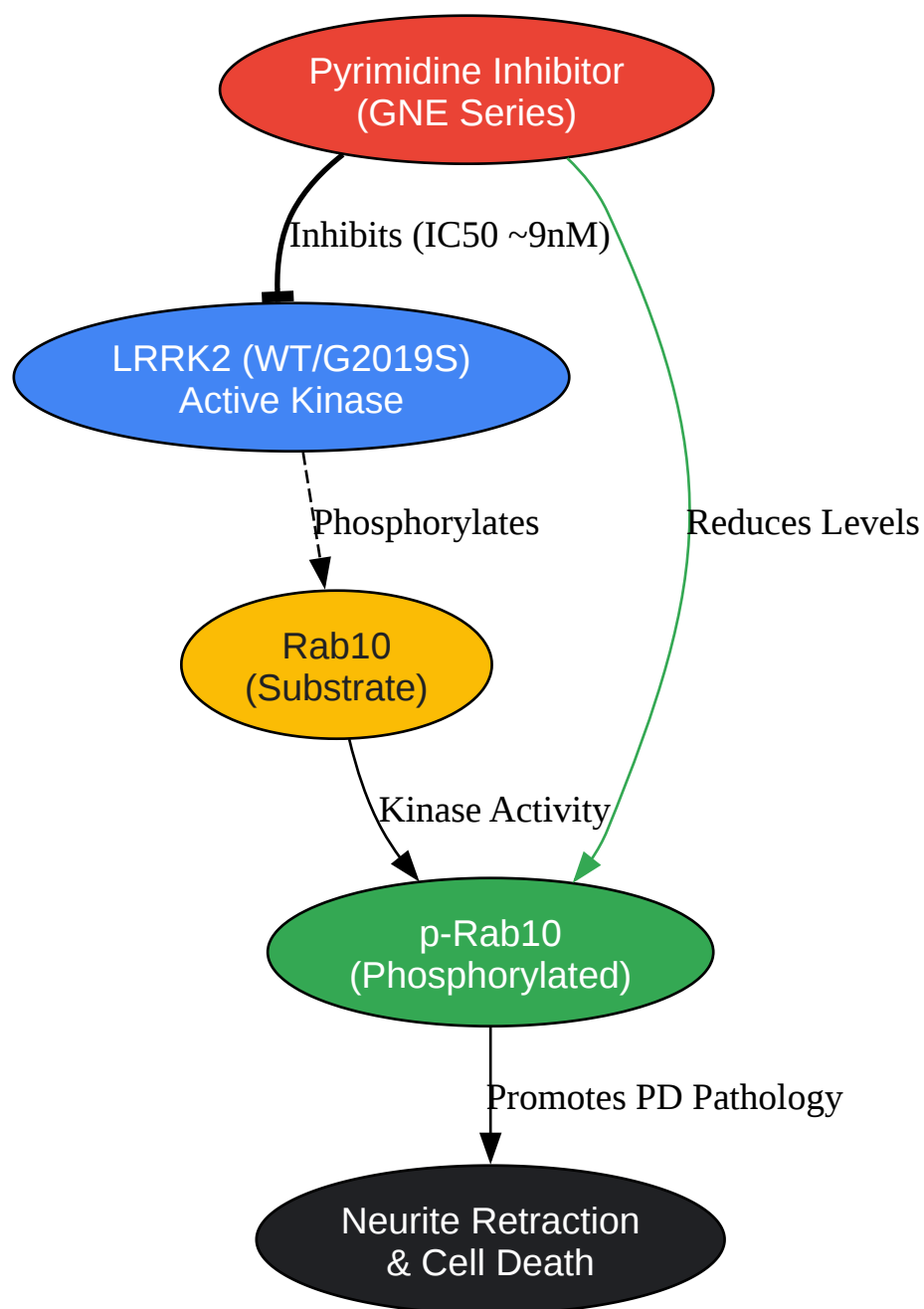


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Caption: SAR progression from the chiral fragment hit to a potent inhibitor, highlighting key binding interactions.

Diagram: LRRK2 Signaling & Inhibition Pathway

Visualizing the downstream effects of inhibiting LRRK2 with these compounds.



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Caption: Mechanism of LRRK2 inhibition preventing Rab10 phosphorylation and associated neurotoxicity.

References

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Sources

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- [2. pubs.acs.org \[pubs.acs.org\]](#)
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